Alvimopan-d5

Übersicht

Beschreibung

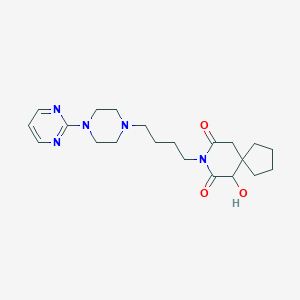

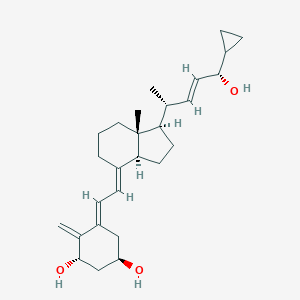

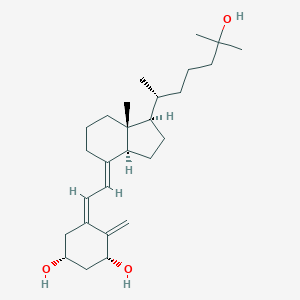

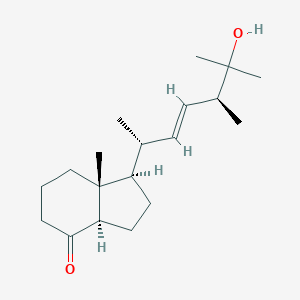

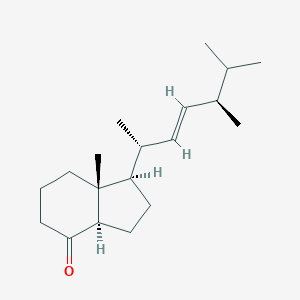

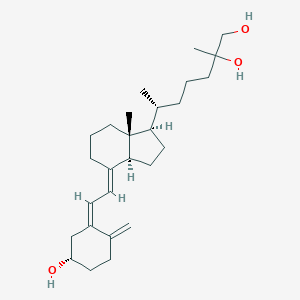

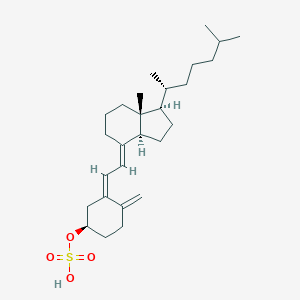

Alvimopan-d5 is intended for use as an internal standard for the quantification of alvimopan . Alvimopan is a μ-opioid receptor antagonist . It is selective over the κ- and δ-opioid receptors . It is used to accelerate the time to upper and lower gastrointestinal recovery following surgeries that include partial bowel resection with primary anastomosis .

Chemical Reactions Analysis

Alvimopan is primarily metabolized by intestinal flora to an active metabolite . Biliary secretion was considered the primary pathway for alvimopan elimination .Physical And Chemical Properties Analysis

The molecular weight of Alvimopan-d5 is 429.572 . The average weight of Alvimopan is 424.5326 . The chemical formula of Alvimopan is C25H32N2O4 .Wissenschaftliche Forschungsanwendungen

Colorectal Surgery

Alvimopan has been shown to be effective in patients undergoing colorectal surgery within an established Enhanced Recovery After Surgery (ERAS) program . It inhibits the effects of opiates in the gastrointestinal tract and has been found to significantly improve the time to gastrointestinal recovery and decrease the length of stay .

Opiate-Sparing Regimens

Limited data exist regarding alvimopan’s efficacy in opiate-sparing regimens . However, a study found that treatment with alvimopan resulted in a significant improvement in time to gastrointestinal recovery and decreased length of stay in an established ERAS program .

Post-Operative Ileus

Post-operative ileus and delayed return of gastrointestinal function are complications frequently seen in patients undergoing colorectal surgery . Alvimopan has been used to address these issues, with studies showing that it can significantly reduce the time to first bowel movement or discharge .

Minimally Invasive Colorectal Surgery

Data demonstrating the benefit of perioperative alvimopan for the minimally invasive surgical approach are inconsistent . However, some studies have found that alvimopan is associated with shorter hospital length of stay, shorter time to return of bowel function, and decreased postoperative ileus when administered to patients undergoing colorectal surgery .

Open Colorectal Surgery

Alvimopan is a µ-opioid receptor antagonist associated with shorter time to gastrointestinal recovery in patients having open colorectal surgery . It has been found to significantly reduce postoperative length of stay, time to return of bowel function, and postoperative ileus .

Clinical Trials

Several clinical trials, primarily in the USA, have supported alvimopan’s safety and efficacy . These trials have shown an improvement in mean time to gastrointestinal recovery .

Wirkmechanismus

Target of Action

Alvimopan-d5, like its parent compound Alvimopan, is a selective antagonist of the μ-opioid receptors (MOR) in the gastrointestinal tract . The μ-opioid receptors play a crucial role in mediating the effects of opioids, including analgesia and constipation. By antagonizing these receptors, Alvimopan-d5 can counteract some of the side effects of opioids without affecting their analgesic properties .

Mode of Action

Alvimopan-d5 competitively binds to the μ-opioid receptors in the gastrointestinal tract . Unlike other opioid antagonists, Alvimopan-d5 owes its selectivity for peripheral receptors to its pharmacokinetics . It binds to peripheral μ-receptors with a Ki of 0.2 ng/mL . This competitive binding blocks the activation of these receptors by endogenous or exogenous agonists, which typically reduces gastrointestinal motility .

Biochemical Pathways

The primary biochemical pathway affected by Alvimopan-d5 is the opioid receptor pathway. By blocking the activation of μ-opioid receptors in the gastrointestinal tract, Alvimopan-d5 prevents the reduction in gastrointestinal motility that typically results from opioid use . This can help to mitigate some of the side effects of opioids, such as constipation and postoperative ileus .

Pharmacokinetics

Alvimopan-d5’s high affinity for the peripheral μ-receptor leads to slower absorption dependent on dissociation from the receptor, resulting in a low oral bioavailability of less than 7% .

Result of Action

The primary result of Alvimopan-d5’s action is the acceleration of gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis . By blocking the activation of μ-opioid receptors in the gastrointestinal tract, Alvimopan-d5 can help to mitigate the reduction in gastrointestinal motility that often follows opioid use .

Action Environment

The action of Alvimopan-d5 is primarily influenced by the presence of opioids in the system. Its effectiveness as a μ-opioid receptor antagonist is heightened in individuals who have recently been exposed to opioids . It is contraindicated in patients who have taken therapeutic doses of opioids for more than seven consecutive days immediately prior to when alvimopan-d5 would be initiated .

Safety and Hazards

Alvimopan has a potential risk of myocardial infarction in patients using it long-term . It is also considered a moderate to severe irritant to the skin and eyes . Dust contact with the eyes can lead to mechanical irritation . Contact with dust can cause mechanical irritation or drying of the skin .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-GAGGCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649379 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alvimopan-d5 | |

CAS RN |

1217616-62-0 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.